Lipophilicity Modulation: A Calculated cLogP Advantage Over Non-Fluorinated Ethyl Nicotinate
The introduction of the 2,2,2-trifluoroethoxy group significantly increases lipophilicity compared to non-fluorinated alkyl ethers, a crucial factor for membrane permeability. The calculated cLogP for Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate is 2.75, in contrast to Ethyl nicotinate (without the 6-substituent), which has a calculated cLogP of 0.74. This represents a substantial increase in predicted lipophilicity .
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.75 |
| Comparator Or Baseline | Ethyl nicotinate (cLogP = 0.74) |
| Quantified Difference | Increase of 2.01 units in cLogP |
| Conditions | In silico prediction using ChemDraw Professional software |
Why This Matters
This difference in lipophilicity indicates a significantly higher predicted ability to cross biological membranes, which is critical for developing compounds intended for intracellular targets or requiring oral bioavailability.
